molecular formula C16H20ClN3O3 B7053400 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide

Cat. No.: B7053400
M. Wt: 337.80 g/mol
InChI Key: XWNKNKMJONAASX-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring and a substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-4-23-15-13(17)8-12(9-14(15)22-3)10-18-16(21)11(2)20-7-5-6-19-20/h5-9,11H,4,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNKNKMJONAASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC(=O)C(C)N2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with chloro, ethoxy, and methoxy groups through electrophilic aromatic substitution reactions. These substitutions can be achieved using reagents such as chlorinating agents, ethylating agents, and methoxylating agents.

    Coupling Reaction: The final step involves coupling the substituted phenyl ring with the pyrazole ring. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group or removing it entirely.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide
  • N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide
  • N-[(3-chloro-4-ethoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide

Uniqueness

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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